molecular formula C5H4F3NO2 B3369974 2,2,2-Trifluoroethyl 2-cyanoacetate CAS No. 27827-83-4

2,2,2-Trifluoroethyl 2-cyanoacetate

Cat. No.: B3369974
CAS No.: 27827-83-4
M. Wt: 167.09 g/mol
InChI Key: SSEUOPGLOYLWBP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 2-cyanoacetate is an organic compound with the molecular formula C5H4F3NO2 It is characterized by the presence of a trifluoroethyl group and a cyanoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoroethyl 2-cyanoacetate typically involves the reaction of 2,2,2-trifluoroethanol with cyanoacetic acid or its derivatives. One common method includes the esterification of cyanoacetic acid with 2,2,2-trifluoroethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoroethyl 2-cyanoacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding cyanoacetic acid and 2,2,2-trifluoroethanol.

    Condensation Reactions: The compound can undergo condensation reactions with amines to form cyanoacetamide derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Condensation Reactions: These reactions often require the presence of a base such as triethylamine to facilitate the formation of the desired products.

Major Products Formed:

  • Substituted derivatives of this compound
  • Cyanoacetic acid and 2,2,2-trifluoroethanol from hydrolysis
  • Cyanoacetamide derivatives from condensation reactions

Scientific Research Applications

2,2,2-Trifluoroethyl 2-cyanoacetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting enzymes and receptors involved in metabolic pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl 2-cyanoacetate involves its interaction with various molecular targets, including enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity and ability to penetrate biological membranes, while the cyano group can participate in hydrogen bonding and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    2,2,2-Trifluoroethanol: A related compound with similar trifluoroethyl functionality but lacking the cyanoacetate moiety. It is used as a solvent and reagent in organic synthesis.

    Cyanoacetic Acid: The parent compound of the cyanoacetate group, used in the synthesis of various cyano derivatives.

    Ethyl Cyanoacetate: A similar ester with an ethyl group instead of a trifluoroethyl group, commonly used in organic synthesis.

Uniqueness: 2,2,2-Trifluoroethyl 2-cyanoacetate is unique due to the presence of both the trifluoroethyl and cyanoacetate groups, which confer distinct chemical properties and reactivity. The trifluoroethyl group enhances the compound’s stability and lipophilicity, while the cyanoacetate moiety provides a versatile functional group for further chemical modifications.

Properties

IUPAC Name

2,2,2-trifluoroethyl 2-cyanoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NO2/c6-5(7,8)3-11-4(10)1-2-9/h1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEUOPGLOYLWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471619
Record name 2,2,2-trifluoroethyl 2-cyanoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27827-83-4
Record name 2,2,2-trifluoroethyl 2-cyanoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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